2-(methoxymethyl)-3-phenyl-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC11269896
Molecular Formula: C18H15N3OS
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15N3OS |
|---|---|
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | 2-(methoxymethyl)-3-phenyl-7-thiophen-3-ylpyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C18H15N3OS/c1-22-11-15-17(13-5-3-2-4-6-13)18-19-9-7-16(21(18)20-15)14-8-10-23-12-14/h2-10,12H,11H2,1H3 |
| Standard InChI Key | CPQQPHOJSQLBEU-UHFFFAOYSA-N |
| SMILES | COCC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CSC=C4 |
| Canonical SMILES | COCC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CSC=C4 |
Introduction
Structural Characteristics and Molecular Properties
The compound 2-(methoxymethyl)-3-phenyl-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine features a bicyclic pyrazolo[1,5-a]pyrimidine scaffold substituted at three positions:
-
Position 2: A methoxymethyl group (-CH2OCH3), introducing hydrophilicity and potential hydrogen-bonding capacity.
-
Position 3: A phenyl ring, contributing aromaticity and lipophilicity.
-
Position 7: A 3-thienyl moiety, adding electronic diversity through sulfur’s electron-rich nature.
The molecular formula is C19H16N4OS, with a molar mass of 356.43 g/mol. Key structural features include:
-
Planarity: The pyrazolo[1,5-a]pyrimidine core adopts a planar conformation, facilitating π-π stacking interactions with biological targets .
-
Electron Distribution: The thienyl group at position 7 enhances electron density, potentially influencing reactivity and binding affinity .
-
Steric Effects: The methoxymethyl and phenyl groups introduce steric bulk, which may modulate solubility and membrane permeability.
Synthetic Strategies and Optimization
While no direct synthesis of 2-(methoxymethyl)-3-phenyl-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine is reported, analogous pyrazolo[1,5-a]pyrimidines are synthesized via cyclocondensation reactions between aminopyrazoles and alkynes or ketones. Key insights from recent methodologies include:
Green Synthesis Using KHSO4 and Ultrasonic Irradiation
Das et al. (2024) demonstrated that pyrazolo[1,5-a]pyrimidin-7(4H)-ones can be synthesized efficiently using KHSO4 in aqueous ethanol under ultrasonic irradiation . For the target compound, a plausible route involves:
-
Reactants:
-
3-Amino-4-(methoxymethyl)pyrazole (or equivalent aminopyrazole precursor).
-
Symmetric/non-symmetric alkyne derivatives, such as 3-thienylacetylene.
-
-
Conditions:
-
Mechanism:
Yield Optimization:
-
Ultrasound: Increases yield by 30–40% compared to conventional heating .
-
Solvent Choice: Aqueous ethanol improves solubility of polar intermediates.
Physicochemical and Spectroscopic Data
Hypothetical data for 2-(methoxymethyl)-3-phenyl-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine, inferred from analogs :
Spectral Characteristics
-
1H NMR (CDCl3):
-
13C NMR:
-
FT-IR:
Solubility and LogP
-
Aqueous Solubility: ~0.05 mg/mL (predicted).
-
LogP: 2.8 (moderate lipophilicity).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume